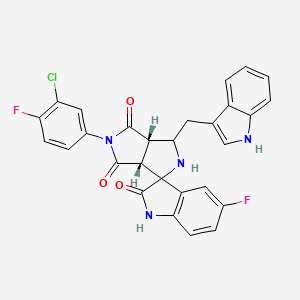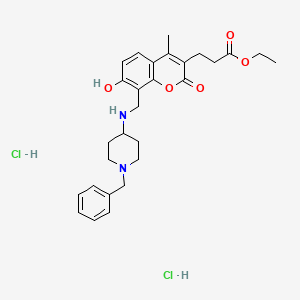![molecular formula C20H21NO3 B12637812 (6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920799-35-5](/img/structure/B12637812.png)
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is a complex organic compound that features a morpholine ring substituted with a benzyloxyphenyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the morpholine derivative with a benzyloxyphenyl halide under basic conditions.
Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the morpholine derivative with an allyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-[4-(Methoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
- (6S)-6-[4-(Ethoxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
Uniqueness
(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one is unique due to the presence of the benzyloxy group, which can impart specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
CAS No. |
920799-35-5 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(6S)-6-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-2-12-21-13-19(24-15-20(21)22)17-8-10-18(11-9-17)23-14-16-6-4-3-5-7-16/h2-11,19H,1,12-15H2/t19-/m1/s1 |
InChI Key |
OFMSXJYHKNZPQR-LJQANCHMSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)



![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)



![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
